molecular formula C8H15ClN2 B1445332 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride CAS No. 1313279-48-9

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride

Cat. No.: B1445332
CAS No.: 1313279-48-9
M. Wt: 174.67 g/mol
InChI Key: PVCCBMZCSWIUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is typically found in the form of a white crystalline powder and is known for its solubility in water and various organic solvents such as methanol and ethanol . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride is as follows :

Preparation Methods

The synthesis of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves several steps:

Chemical Reactions Analysis

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the amino group or other functional groups are replaced by different substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and conditions used.

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h7-8H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCBMZCSWIUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 2
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 3
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 4
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 5
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 6
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.